molecular formula C6H7N3O2 B3043626 5-Hydrazinyl Pyridine-3-Carboxylic Acid CAS No. 887589-15-3

5-Hydrazinyl Pyridine-3-Carboxylic Acid

Cat. No.: B3043626
CAS No.: 887589-15-3
M. Wt: 153.14 g/mol
InChI Key: OCTAIIFVAKIGOV-UHFFFAOYSA-N
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Description

5-Hydrazinyl Pyridine-3-Carboxylic Acid: is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl Pyridine-3-Carboxylic Acid typically involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl Pyridine-3-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of azo compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Hydrazinyl Pyridine-3-Carboxylic Acid is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions

Medicine: this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl Pyridine-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This compound can also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    Pyridine-3-Carboxylic Acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    5-Aminopyridine-3-Carboxylic Acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.

    5-Nitropyridine-3-Carboxylic Acid: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness: 5-Hydrazinyl Pyridine-3-Carboxylic Acid is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-hydrazinylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-5-1-4(6(10)11)2-8-3-5/h1-3,9H,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTAIIFVAKIGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1NN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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